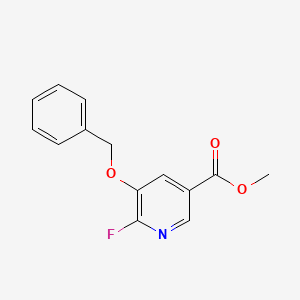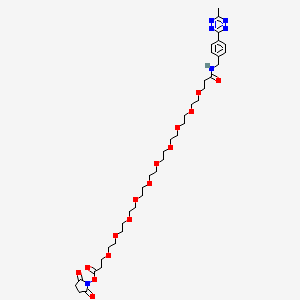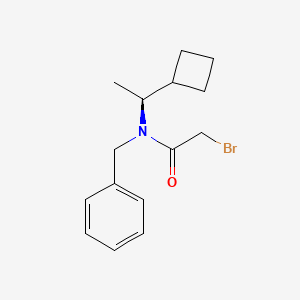
(S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide is an organic compound characterized by its unique structure, which includes a bromine atom, a benzyl group, and a cyclobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of an appropriate amine with acetic anhydride or acetyl chloride.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions, often using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Addition of the Benzyl Group: The benzyl group is introduced through nucleophilic substitution reactions, typically using benzyl halides in the presence of a base.
Cyclobutyl Group Incorporation: The cyclobutyl group is incorporated through cyclization reactions, often involving cyclobutyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Cyclization Reactions: The cyclobutyl group can participate in ring-opening or ring-closing reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions include substituted acetamides, cyclobutane derivatives, and various functionalized benzyl compounds.
Applications De Recherche Scientifique
(S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in studies investigating the effects of brominated compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzyl group play crucial roles in binding to these targets, leading to modulation of their activity. The cyclobutyl group may influence the compound’s conformation and stability, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzylacetamide: Lacks the bromine and cyclobutyl groups, resulting in different reactivity and biological activity.
2-bromoacetamide: Lacks the benzyl and cyclobutyl groups, leading to distinct chemical properties.
N-cyclobutylethylacetamide: Lacks the bromine and benzyl groups, affecting its chemical behavior and applications.
Propriétés
Formule moléculaire |
C15H20BrNO |
|---|---|
Poids moléculaire |
310.23 g/mol |
Nom IUPAC |
N-benzyl-2-bromo-N-[(1S)-1-cyclobutylethyl]acetamide |
InChI |
InChI=1S/C15H20BrNO/c1-12(14-8-5-9-14)17(15(18)10-16)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3/t12-/m0/s1 |
Clé InChI |
MIMSQKJNJRMWFY-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](C1CCC1)N(CC2=CC=CC=C2)C(=O)CBr |
SMILES canonique |
CC(C1CCC1)N(CC2=CC=CC=C2)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



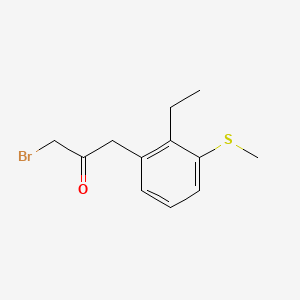
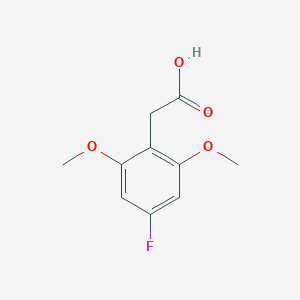
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-](/img/structure/B14041668.png)
![2,4-dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14041671.png)
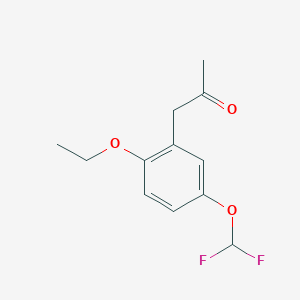
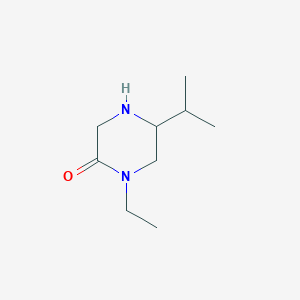
![((2R,3S,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041690.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B14041692.png)
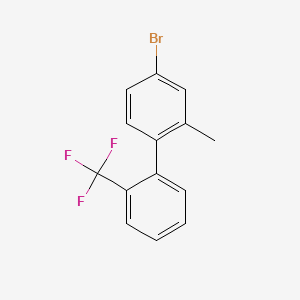

![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B14041714.png)
